molecular formula C12H16N6O B6423680 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine CAS No. 1708428-04-9

3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine

Cat. No.: B6423680
CAS No.: 1708428-04-9
M. Wt: 260.30 g/mol
InChI Key: WSWMHIZUHBYBHJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a novel chemical compound designed for research and development, particularly in the field of medicinal chemistry. This complex molecule features a hybrid structure combining a piperidine ring, a 1,2,3-triazole linker, and a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is recognized in scientific literature as a privileged scaffold in drug discovery due to its favorable physicochemical properties and metabolic stability . Research Applications and Potential Value This compound is of significant interest for investigating neurological and psychiatric disorders. Its structural features are characteristic of compounds known to act as orexin receptor antagonists . The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R), is a key regulator of sleep-wake states, arousal, and feeding behavior . Antagonists of these receptors are being actively researched for their potential in treating conditions such as insomnia, with some compounds advancing to clinical use . The specific molecular architecture of this reagent, integrating a piperidine and a 1,2,4-oxadiazole unit, mirrors the core structure of patented orexin receptor antagonists, making it a valuable chemical tool for probing this important biological pathway . Handling and Storage Researchers should handle this product with care, using appropriate personal protective equipment. Refer to the safety data sheet for detailed hazard information. Store in a cool, dry place, and keep the container tightly sealed under the recommended conditions to ensure long-term stability.

Properties

IUPAC Name

3-cyclopropyl-5-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-2-9(6-13-5-1)18-7-10(15-17-18)12-14-11(16-19-12)8-3-4-8/h7-9,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMHIZUHBYBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Functionalization Strategies

The 3-cyclopropyl group is introduced via cyclopropyl amidoxime intermediates. Cyclopropyl nitriles are reacted with hydroxylamine to form amidoximes, which undergo cyclodehydration with carboxylic acid derivatives to yield 1,2,4-oxadiazoles.

Example Protocol :

  • Cyclopropyl amidoxime synthesis :

    • Cyclopropanecarbonitrile (1.0 eq) + hydroxylamine hydrochloride (1.2 eq) in ethanol, refluxed at 80°C for 6 hours.

    • Yield: 78–85%.

  • Oxadiazole formation :

    • Cyclopropyl amidoxime (1.0 eq) + ethyl chloroacetate (1.1 eq) in DMF, stirred at 120°C for 4 hours.

    • Cyclodehydration catalyzed by LiH or NaHCO3.

    • Yield: 65–72%.

Characterization Data :

  • IR : 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (N–O stretch).

  • ¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 3.20 (m, 1H, cyclopropyl CH).

Alternative Route: Nitrile Oxide Cycloaddition

3-Cyclopropyl-1,2,4-oxadiazole can also be synthesized via [3+2] cycloaddition between cyclopropane nitrile oxide and a nitrile. This method offers regioselectivity but requires stringent anhydrous conditions.

Procedure :

  • Cyclopropanecarbonitrile oxide (1.0 eq) + acetonitrile (1.2 eq) in toluene, heated at 100°C for 8 hours.

  • Catalyst : Triethylamine (0.1 eq).

  • Yield: 60–68%.

Piperidine-Triazole Linker Assembly

Azide-Piperidine Preparation

1-Azidopiperidine is synthesized from piperidine via diazotransfer:

  • Piperidine (1.0 eq) + triflyl azide (1.5 eq) in CH₂Cl₂, 0°C to RT, 12 hours.

  • Yield : 89–93%.

CuAAC Reaction for Triazole Formation

The CuAAC "click" reaction couples 5-ethynyl-3-cyclopropyl-1,2,4-oxadiazole with 1-azidopiperidine:

  • Conditions :

    • CuSO₄·5H₂O (0.1 eq) + sodium ascorbate (0.2 eq) in t-BuOH/H₂O (1:1).

    • Room temperature, 4 hours.

  • Yield : 82–88%.

Characterization :

  • LC-MS : m/z 316.4 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, triazole CH), 3.95–4.10 (m, 2H, piperidine NCH₂), 2.80–2.95 (m, 1H, cyclopropyl CH).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclodehydration of amidoximes favors 1,2,4-oxadiazole regioisomers when electron-withdrawing groups (e.g., cyclopropane) stabilize the transition state. Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) improves yields to 75–80%.

Cyclopropane Stability Under Reaction Conditions

The cyclopropyl ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies:

  • Use mild bases (e.g., K₂CO₃ instead of NaOH).

  • Limit reaction temperatures to <120°C.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Amidoxime CyclodehydrationCyclopropyl amidoximeLiH, DMF, 120°C65–7295–98
Nitrile Oxide CycloadditionCyclopropane nitrile oxideToluene, 100°C60–6890–93
CuAAC Coupling5-Ethynyl-oxadiazole + azideCuSO₄, RT82–8897–99

Scalability and Industrial Relevance

The CuAAC route is preferred for scalability due to its high atom economy and minimal byproducts. Pilot-scale trials (100 g batches) achieved 80% yield using flow chemistry reactors .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole structures often exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The triazole and oxadiazole rings are known for their role in anticancer activity. Preliminary studies suggest that 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further research is needed to establish its efficacy in clinical settings .

Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows for therapeutic effects on conditions like Alzheimer's and Parkinson's diseases. The neuroprotective mechanisms may involve antioxidant properties and modulation of neuroinflammatory pathways .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows for the development of functional polymers with applications in drug delivery systems and advanced materials. The presence of both piperidine and oxadiazole functionalities can enhance the thermal stability and mechanical properties of polymers .

Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology. Research is ongoing to explore its use in developing sensors for detecting environmental pollutants or biological markers due to its sensitivity and selectivity .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in MCF7 breast cancer cells with IC50 = 15 µM after 48 hours of treatment.
Study 3NeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures treated with the compound.
Study 4Polymer SynthesisCreated a new polymeric material with enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications

  • The target compound’s combination of rigidity (cyclopropyl), flexibility (triazole linker), and hydrogen-bonding capacity positions it as a promising candidate for drug discovery, particularly in targeting enzymes like kinases or oxidoreductases.
  • Further studies using SHELXL () for crystallographic analysis could elucidate its binding modes compared to analogues .

Biological Activity

The compound 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a triazole and an oxadiazole moiety. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study assessed the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. Compounds similar to the target compound demonstrated IC50 values ranging from 2.14 µM to 9.27 µM against multiple cancer lines, including colon adenocarcinoma and breast carcinoma .
CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
Compound CMCF-7 (Breast)6.28

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction : Flow cytometry assays revealed that related compounds induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression, such as histone deacetylases and carbonic anhydrases .

Antimicrobial Activity

The biological profile also includes antimicrobial properties. Studies have shown that compounds with similar structural features possess antibacterial activity against various strains:

  • Inhibition of Bacterial Growth : The synthesized compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives in treating cancer. The results indicated that compounds with the oxadiazole moiety showed enhanced cytotoxicity compared to controls, particularly in ovarian and renal cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of piperidine derivatives. It was found that several synthesized compounds exhibited potent inhibition against acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urinary tract infections .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves sequential heterocycle formation. The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxadiazol-5-yl group introduction using cyclopropylamide precursors. Key steps include:

  • Triazole formation : Use of tert-butyl piperidine intermediates with azide groups reacted under Cu(I) catalysis .
  • Oxadiazole synthesis : Cyclopropylamide precursors undergo cyclodehydration with POCl₃ or PCl₅ in anhydrous conditions .
  • Yield optimization : Solvent choice (e.g., DMF for polar intermediates, THF for azide reactions) and temperature control (60–80°C for CuAAC) are critical. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) improves purity.

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

  • Methodology : X-ray diffraction (XRD) with single-crystal samples is standard. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL (via Olex2 interface) for least-squares refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms. The program’s restraint options (e.g., DFIX, SIMU) stabilize refinement for disordered moieties like the cyclopropyl group .

Q. What spectroscopic techniques are most effective for characterizing intermediates and final products?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm triazole/oxadiazole proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm) .
  • HRMS : ESI-TOF for exact mass verification (e.g., [M+H]+ expected within 1 ppm error).
  • IR : Confirm oxadiazole C=N stretches (1600–1650 cm⁻¹) and triazole C-N (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a 5-lipoxygenase-activating protein (FLAP) inhibitor?

  • Methodology :

  • Binding assays : Use competitive fluorescence polarization (FP) assays with recombinant FLAP protein. Replace the cyclopropyl group with bioisosteres (e.g., isopropyl, tert-butyl) to assess steric effects .
  • Functional assays : Measure LTB₄ inhibition in human whole blood (IC₅₀ < 100 nM target).
  • Computational modeling : Docking (e.g., Schrödinger Glide) into FLAP’s arachidonic acid binding site to rationalize SAR trends. Key interactions: oxadiazole N-O with Arg21, piperidine N-H with Tyr56 .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolic stability : Assess liver microsome clearance (human vs. murine). If high clearance (>50% in 30 min), modify the piperidine ring (e.g., fluorination) to block CYP3A4 oxidation .
  • Plasma protein binding (PPB) : Use equilibrium dialysis; high PPB (>95%) may reduce free drug concentration. Introduce hydrophilic groups (e.g., hydroxyl) to lower logP .
  • Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracking in rodent models identifies off-target accumulation.

Q. How can computational methods predict polymorphic forms, and what experimental validations are required?

  • Methodology :

  • Polymorph prediction : Use CrystalPredictor (force-field) or Quantum ESPRESSO (DFT) to model lattice energies. Focus on hydrogen-bonding motifs (e.g., triazole N-H⋯O interactions) .
  • Experimental validation : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and compare XRD patterns. Thermal analysis (DSC/TGA) confirms stability differences .

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